molecular formula C7H4BrFO2 B3095421 2-Bromo-4-fluoro-5-hydroxybenzaldehyde CAS No. 1262989-52-5

2-Bromo-4-fluoro-5-hydroxybenzaldehyde

Cat. No.: B3095421
CAS No.: 1262989-52-5
M. Wt: 219.01 g/mol
InChI Key: ZRHLLMSWDNTUGV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H4BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-fluoro-5-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Bromo-4-fluoro-5-hydroxybenzoic acid.

    Reduction: 2-Bromo-4-fluoro-5-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-fluoro-5-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-4-methoxybenzaldehyde
  • 2-Bromo-5-hydroxybenzaldehyde

Comparison: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to 2-Bromo-5-fluorobenzaldehyde, the hydroxyl group in this compound provides additional sites for chemical modification and enhances its solubility in aqueous media. The presence of the fluorine atom distinguishes it from 2-Bromo-4-methoxybenzaldehyde and 2-Bromo-5-hydroxybenzaldehyde, potentially altering its electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-4-fluoro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHLLMSWDNTUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-fluoro-5-methoxybenzaldehyde (1.19 g, 8.20 mmol), 48% HBr (57 mL) and glacier acetic acid (57 mL) were refluxed at 130° C. for 5 h. The glacier acetic acid was removed under reduced pressure. The solution was neutralized using sodium carbonate. Water was added and the mixture was extracted using ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash to give 2-bromo-4-fluoro-5-hydroxybenzaldehyde (1.15 g, 64%).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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